[(4-Bromo-3-methoxybenzyl)oxy](tert-butyl)dimethylsilane
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Overview
Description
(4-Bromo-3-methoxybenzyl)oxydimethylsilane is an organosilicon compound with the molecular formula C12H19BrOSi. It is commonly used in organic synthesis as a protecting group for alcohols and phenols due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methoxybenzyl)oxydimethylsilane typically involves the reaction of 4-bromo-3-methoxybenzyl alcohol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-methoxybenzyl)oxydimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides or nitriles.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
(4-Bromo-3-methoxybenzyl)oxydimethylsilane is widely used in scientific research for various applications:
Chemistry: As a protecting group for alcohols and phenols in organic synthesis.
Biology: In the synthesis of biologically active molecules and drug intermediates.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-3-methoxybenzyl)oxydimethylsilane involves the formation of a stable silyl ether linkage with alcohols or phenols. This protects the hydroxyl group from unwanted reactions during subsequent synthetic steps. The silyl ether can be easily removed under mild acidic or basic conditions, regenerating the free hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromophenoxy)-tert-butyldimethylsilane
- (4-Bromo-3-methylbenzyl)oxy(tert-butyl)dimethylsilane
- (4-Bromo-2-methoxybenzyl)oxy(tert-butyl)dimethylsilane
Uniqueness
(4-Bromo-3-methoxybenzyl)oxydimethylsilane is unique due to the presence of both a bromine atom and a methoxy group on the benzyl ring. This combination allows for selective functionalization and diverse reactivity, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(4-bromo-3-methoxyphenyl)methoxy-tert-butyl-dimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BrO2Si/c1-14(2,3)18(5,6)17-10-11-7-8-12(15)13(9-11)16-4/h7-9H,10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXQVBGCCZLESI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC(=C(C=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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